Isoquinoline, 2-benzoyl-4a-chlorodecahydro-1-phenyl-
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Overview
Description
Preparation Methods
The synthesis of 2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE can be achieved through several synthetic routes. One common method involves the use of a Wittig reagent in a one-pot, three-component reaction. This reaction typically includes 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one . The reaction conditions are mild and do not require a metal catalyst, making it an environmentally friendly process. The yields from this method are excellent, ranging from 65% to 98% .
Chemical Reactions Analysis
2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE undergoes various chemical reactions, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling. In nucleophilic aromatic substitution, the compound reacts with strong nucleophiles under basic conditions, leading to the formation of substituted products . In Suzuki–Miyaura coupling, the compound participates in carbon–carbon bond formation reactions, facilitated by palladium catalysts and organoboron reagents . These reactions are characterized by their mild conditions and high functional group tolerance .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE can be compared with other similar compounds, such as 2-benzoyl-4a-chloro-1-phenyl-decahydroisoquinoline derivatives. These compounds share similar structural features but differ in their substituents and functional groups . The unique combination of benzoyl and chloro groups in 2-BENZOYL-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE contributes to its distinct chemical properties and reactivity . Other similar compounds include various benzoyl and chloro-substituted isoquinolines, which also exhibit diverse chemical and biological activities .
Properties
Molecular Formula |
C22H24ClNO |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H24ClNO/c23-22-14-8-7-13-19(22)20(17-9-3-1-4-10-17)24(16-15-22)21(25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
NGNPHNWIFLLNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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